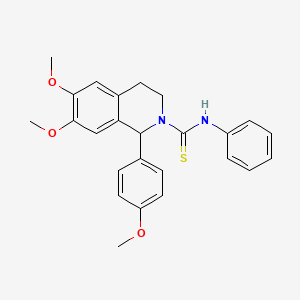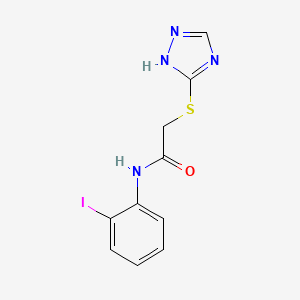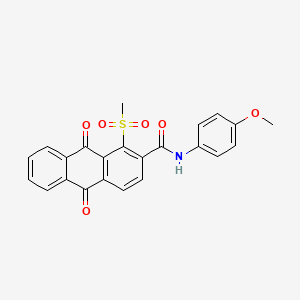![molecular formula C17H18N4O2S B11065443 3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine](/img/structure/B11065443.png)
3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine is a heterocyclic compound that belongs to the 1,2,4-triazole family. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine typically involves multistep synthetic routes. One common method involves the use of 3-amino-1,2,4-triazole as a starting material . The synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a phenyl group using a suitable reagent.
Attachment of the ethylsulfanyl group: This is done by reacting the triazole derivative with an appropriate ethylsulfanyl reagent.
Incorporation of the 4-methoxy-phenoxy group: This final step involves the reaction of the intermediate compound with 4-methoxy-phenol under suitable conditions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines and alcohols.
Scientific Research Applications
3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Researchers investigate its effects on different biological pathways and its potential to modulate enzyme activity and receptor interactions.
Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine include other 1,2,4-triazole derivatives such as fluconazole, flupoxam, and anastrozole . These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[2-(4-methoxyphenoxy)ethylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-7-9-15(10-8-14)23-11-12-24-17-20-19-16(21(17)18)13-5-3-2-4-6-13/h2-10H,11-12,18H2,1H3 |
InChI Key |
DGQPANFFQGSZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCSC2=NN=C(N2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[2-(7-chloroquinolin-4-ylsulfanyl)acetylamino]-, methyl ester](/img/structure/B11065371.png)
![3-bromo-N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11065373.png)
![2-[3-(piperidin-1-ylsulfonyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11065385.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-{[(1R,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}-1,2-oxazole-4-carboxamide](/img/structure/B11065390.png)

![4-(8-Iodo-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)benzonitrile](/img/structure/B11065397.png)


![4,6-dimethyl-3-[4,4,4-trifluoro-3-(piperidin-1-yl)butanoyl]pyridin-2(1H)-one](/img/structure/B11065411.png)
![2-(4-Fluorophenyl)-5-propylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11065414.png)
![N,N'-[4-Methyl-6-(2-oxopyrrolidin-1-YL)-1,3-phenylene]dibiphenyl-2-carboxamide](/img/structure/B11065421.png)
![6-(3,4-dichlorophenyl)-3-[(4-methoxyphenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11065427.png)
![N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)
![2-(diethylamino)ethyl 6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11065446.png)
